4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Thiadiazole Derivatives
4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid belongs to the class of thiadiazole derivatives, compounds known for their diverse pharmacological properties. Research has demonstrated that thiadiazoles, including variants like 1,3,4-thiadiazoles, exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anti-inflammatory, making them significant in medicinal chemistry. The versatility of thiadiazole derivatives lies in their structural flexibility, allowing for various chemical modifications to enhance biological efficacy (Lelyukh, 2019).
Synthetic Applications and Biological Significance
The synthesis and biological significance of thiadiazolines, closely related to thiadiazoles, have been extensively reviewed. These compounds, derived from thiosemicarbazone cyclization reactions, are recognized for their antimicrobial efficacy against fungal and bacterial strains. This underscores the importance of thiadiazole derivatives, including this compound, in pharmaceutical research and drug development (Yusuf & Jain, 2014).
Potential in Organic Optoelectronics
Beyond their biological applications, certain thiadiazole derivatives have been explored for their potential in organic optoelectronics. Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, for instance, exhibit unique electronic properties beneficial for optoelectronic devices. This suggests the potential for derivatives of this compound to contribute to advancements in electronic materials and technologies (Tam & Wu, 2015).
Analgesic and Anti-inflammatory Agents
The exploration of thiadiazole derivatives, including 1,3,4-thiadiazoles, as analgesic and anti-inflammatory agents reveals their significant therapeutic potential. Structural modifications of these compounds have led to the identification of derivatives with promising analgesic and anti-inflammatory activities, highlighting their role in the development of new therapeutic agents (Koval et al., 2022).
Role in Chemical Synthesis and Biological Activities
The chemistry, synthesis, and biological activities of thiadiazole compounds have been comprehensively reviewed, emphasizing their role in organic synthesis and various biological applications. These compounds have found use as oxidation inhibitors, dyes, metal chelating agents, and more, demonstrating the versatility and broad applicability of thiadiazole derivatives (Asif, 2016).
Safety and Hazards
Future Directions
The future directions for research on “4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid” and its derivatives could involve further exploration of their potential as antifungal and anticancer agents . The position and number of substitutions on the thiadiazole ring could be varied to modulate the potency of the compounds .
Properties
IUPAC Name |
4-propan-2-ylthiadiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQERAJZXEWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376884 |
Source
|
Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183302-68-3 |
Source
|
Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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